Receptor Subtype Selectivity: MRS2365 Exhibits Complete Discrimination Against P2Y12 and Near-Complete Discrimination Against P2Y13 Versus 2-MeSADP
MRS2365 was developed through conformational constraint of 2-MeSADP to achieve selective activation of P2Y1 receptors. In COS-7 cells transiently expressing individual human P2Y receptors, MRS2365 exhibited an EC50 of 1.2 ± 0.2 nM at the P2Y1 receptor with full agonist efficacy. Critically, MRS2365 displayed no agonist activity at the P2Y12 receptor and only very low agonist activity at the P2Y13 receptor at concentrations up to 1 μM. In contrast, the parent compound 2-MeSADP was a potent agonist at all three ADP-activated receptors, with EC50 values in the sub-nanomolar to low-nanomolar range for P2Y1, P2Y12, and P2Y13 [1]. The IUPHAR receptor pharmacology compendium confirms this selectivity, listing MRS2365 with a pEC50 of 9.40 at P2Y1 and the annotation 'Selective,' whereas 2-MeSADP (pEC50 = 5.60) is annotated as active at P2Y12 and P2Y13 [2]. Vendor technical data further corroborate that MRS2365 displays no activity at P2Y12 and only very low agonist activity at P2Y13 receptors at concentrations up to 1 μM .
| Evidence Dimension | Receptor subtype selectivity (agonist activity) |
|---|---|
| Target Compound Data | P2Y1: EC50 = 1.2 ± 0.2 nM; P2Y12: no activity; P2Y13: very low activity (≤1 μM) |
| Comparator Or Baseline | 2-MeSADP: Potent agonist at P2Y1, P2Y12, and P2Y13 (EC50 values sub- to low-nanomolar) |
| Quantified Difference | MRS2365 exhibits complete loss of P2Y12 agonist activity and >800-fold selectivity window for P2Y1 over P2Y13 versus 2-MeSADP |
| Conditions | COS-7 cells transiently expressing individual human P2Y receptors; inositol lipid hydrolysis quantification; chimeric Gαq/i co-expression for Gi-coupled receptors |
Why This Matters
For procurement decisions, MRS2365 is the only commercially available agonist that enables unambiguous interrogation of P2Y1-specific signaling without confounding P2Y12 or P2Y13 activation, a critical requirement for studies in platelets, neurons, and other systems co-expressing multiple ADP-responsive receptors.
- [1] Chhatriwala M, Ravi RG, Patel RI, Boyer JL, Jacobson KA, Harden TK. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. J Pharmacol Exp Ther. 2004 Dec;311(3):1038-43. View Source
- [2] Jacobson KA, et al. Update of P2Y receptor pharmacology: IUPHAR Review 27. Br J Pharmacol. 2020;177(11):2413-2433. Table 1: P2Y1 receptor agonists. View Source
